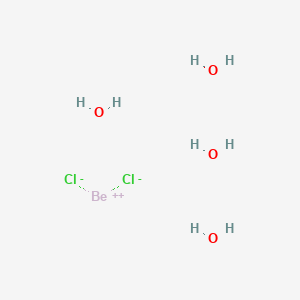![molecular formula C19H18ClN3O3 B227892 5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)
5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CC-1065 or its synthetic derivative, adozelesin.
作用機序
The mechanism of action of 5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves the binding of the compound to the minor groove of the DNA double helix. This binding causes structural changes in the DNA, leading to the formation of covalent bonds between the compound and the DNA. As a result, the DNA becomes damaged, and the cancer cells undergo apoptosis.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing DNA damage. It has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. The compound has been shown to have low toxicity in animal studies, which is a promising sign for its potential use in humans.
実験室実験の利点と制限
5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several advantages and limitations for lab experiments. The compound has potent anti-tumor activity, which makes it a valuable tool for cancer research. However, the synthesis process is complex and requires expertise in organic chemistry. The compound is also highly reactive and can cause DNA damage, which can make it difficult to work with in lab experiments.
将来の方向性
For research include exploring the potential applications of the compound in combination with other drugs and optimizing the synthesis process.
合成法
5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-chloroaniline with acetic anhydride to form 3-acetamidoaniline. This intermediate is then reacted with 2,3-dimethylquinoxaline-6-carboxylic acid to form the desired compound. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been extensively studied for its potential applications in cancer treatment. The compound has been found to possess potent anti-tumor activity, which makes it a promising candidate for cancer therapy. It works by binding to the DNA of cancer cells and causing DNA damage, leading to cell death. The compound has also been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis B.
特性
製品名 |
5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione |
|---|---|
分子式 |
C19H18ClN3O3 |
分子量 |
371.8 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C19H18ClN3O3/c1-19(2)7-11-14(12(24)8-19)13(9-4-3-5-10(20)6-9)15-16(21-11)22-18(26)23-17(15)25/h3-6,13H,7-8H2,1-2H3,(H3,21,22,23,25,26) |
InChIキー |
HAWAXKNCHUXFON-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=CC=C4)Cl)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=CC=C4)Cl)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)


![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)
![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)

![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)
![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)

![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)
